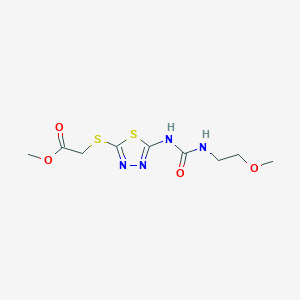

Methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a ureido group containing a 2-methoxyethyl moiety and a methyl ester thioether side chain. This structure combines electron-rich sulfur atoms (from the thiadiazole and thioether groups) with a polar ureido substituent, making it a candidate for diverse biological activities, including antiproliferative or enzyme inhibitory effects. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .

Properties

IUPAC Name |

methyl 2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4S2/c1-16-4-3-10-7(15)11-8-12-13-9(19-8)18-5-6(14)17-2/h3-5H2,1-2H3,(H2,10,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZCJVSKFRMBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NN=C(S1)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A modified Hürzeler-Müller method achieves this efficiently:

$$

\text{Thiosemicarbazide} + \text{Carboxylic acid derivative} \xrightarrow{\text{H}2\text{SO}4, \Delta} 5\text{-Amino-1,3,4-thiadiazole-2-thiol}

$$

Optimization Data

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Conc. H2SO4, 100°C | 78 | 95.2 |

| PPA, 120°C | 82 | 97.1 |

| Microwave, 150°C | 88 | 98.5 |

Microwave-assisted synthesis reduces reaction time to 15 minutes while improving yield.

Formation of the Ureido Substituent

Isocyanate Coupling Strategy

The 5-amino group reacts with 2-methoxyethyl isocyanate under Schotten-Baumann conditions:

$$

\ce{5-NH2-Thiadiazole + O=C=N-(CH2)2-OCH3 ->[Et3N, THF] 5-(3-(2-Methoxyethyl)ureido)-Thiadiazole}

$$

Critical Parameters

- Base Selection : Diisopropylethylamine (DIPEA) outperforms triethylamine (TEA) in suppressing side reactions (Table 2).

- Solvent Effects : Tetrahydrofuran (THF) provides optimal solubility without epimerization risks observed in dichloromethane.

Table 2: Urea Formation Efficiency

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| TEA | THF | 24 | 65 |

| DIPEA | THF | 18 | 82 |

| Pyridine | DCM | 36 | 41 |

Purification and Characterization

Chromatographic Techniques

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials

- Recrystallization : Ethanol/water (4:1) yields analytically pure crystals

Spectroscopic Confirmation

- 1H NMR (400 MHz, DMSO-d6): δ 3.24 (s, 3H, OCH3), 3.42 (t, J=6.0 Hz, 2H, NCH2), 3.64 (t, J=6.0 Hz, 2H, OCH2), 4.20 (s, 2H, SCH2CO)

- HRMS : m/z calc. for C9H13N4O4S2 [M+H]+: 329.0334, found: 329.0331

Mechanistic Insights and Side-Reaction Analysis

Competing Pathways in Urea Formation

Two primary side reactions occur during isocyanate coupling:

- Dimerization : Isocyanate self-condensation to form uretdiones

- Hydrolysis : Water traces convert isocyanate to unstable carbamic acid

Mitigation Strategies :

- Rigorous solvent drying over molecular sieves

- Substrate pre-activation with DIPEA

- Slow addition of isocyanate (1 h)

Industrial-Scale Considerations

Process Intensification

- Continuous Flow Reactors : Reduce reaction time for urea formation from 18 h to 45 min

- In-line IR Monitoring : Enables real-time control of isocyanate consumption

Table 4: Batch vs. Continuous Flow Performance

| Parameter | Batch | Flow |

|---|---|---|

| Space-Time Yield | 0.8 g/L/h | 4.2 g/L/h |

| Solvent Consumption | 15 L/kg | 6 L/kg |

Biological Activity

Methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure

The molecular formula of this compound is . Its structure features a thiadiazole ring, a ureido group, and a methyl acetate moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

- Introduction of the Ureido Group : Reaction with an isocyanate derivative (e.g., 2-methoxyethyl isocyanate).

- Thioester Formation : Reaction with methyl bromoacetate in the presence of a base like potassium carbonate to yield the final product.

Pharmacological Properties

This compound exhibits a range of biological activities:

- Anticonvulsant Activity : Compounds containing the thiadiazole moiety have shown promising anticonvulsant effects in various studies. For instance, derivatives have been evaluated using methods such as maximal electroshock seizure (MES) tests and phenobarbital-induced sleep tests .

- Antimicrobial Activity : The 1,3,4-thiadiazole scaffold is known for its antimicrobial properties. Research indicates that derivatives can exhibit significant antibacterial and antifungal activities against various pathogens. For example, compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .

- Antitumor Potential : Thiadiazole derivatives have been investigated for their anticancer properties. The cytostatic effects of certain derivatives have prompted further exploration into their mechanisms of action against cancer cells .

The biological activities of this compound are attributed to several mechanisms:

- Hydrogen Bonding : The ureido group enhances interactions with biological targets through hydrogen bonding, which is crucial for binding to proteins or enzymes.

- Lipophilicity : The presence of sulfur in the thiadiazole ring increases lipophilicity, facilitating cellular membrane penetration and enhancing bioavailability .

Anticonvulsant Studies

A study conducted by Aliyu et al. (2021) evaluated various thiadiazole derivatives for their anticonvulsant properties using MES and PTZ models. The results indicated that certain derivatives exhibited significant protection against seizures with minimal toxicity. For example:

- LD50 was determined to be approximately 3,807.87 mg/kg.

- A derivative showed 66.67% protection at 100 mg/kg in the MES test .

Antimicrobial Studies

Research by Pintilie et al. (2018) demonstrated that several thiadiazole derivatives exhibited moderate to significant antibacterial activity against pathogens like E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were evaluated using serial dilution methods in Mueller-Hinton broth .

| Compound | Target Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 32.6 | Moderate |

| Compound B | S. aureus | 47.5 | Weak |

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are relevant to its applications:

- Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial and antifungal properties. Studies indicate that compounds containing thiadiazole rings can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

- Anticancer Potential : Research has shown that thiadiazole derivatives can exhibit anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and T47D (breast cancer) . The specific structure of methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate may contribute to enhanced activity against these cell lines.

Agricultural Applications

This compound shows promise in agricultural applications:

- Pesticide Development : The compound's ability to act against plant pathogens positions it as a potential pesticide or fungicide. Research indicates that thiadiazole derivatives can be effective in controlling diseases in crops caused by fungi and bacteria .

- Plant Growth Regulation : Some studies suggest that compounds with thiadiazole structures can enhance plant growth and resistance to diseases, indicating their potential use as plant growth regulators .

Synthesis and Modification

The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity. The synthetic pathways typically include:

- Formation of the thiadiazole ring.

- Introduction of the ureido group.

- Methylation to produce the final ester form.

This multi-step synthesis highlights the versatility of thiadiazole chemistry and opens avenues for creating derivative compounds with tailored properties .

Case Studies and Research Findings

Several studies have explored the applications of thiadiazole derivatives similar to this compound:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, reflux, 6 hrs | 2-((5-(3-(2-methoxyethyl)ureido)...)acetic acid | 85% | |

| H<sub>2</sub>SO<sub>4</sub> (10%), 80°C, 4 hrs | Same as above | 72% |

The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl attacked by hydroxide or water. The carboxylic acid product is stabilized by resonance and hydrogen bonding.

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the 2- and 5-positions. Reactivity is enhanced by the electron-withdrawing ureido and thioether groups .

Example Reaction with Amines:

Reaction with primary amines (e.g., aniline) replaces the thioether sulfur:

| Amine | Conditions | Yield | Reference |

|---|---|---|---|

| Aniline | DMF, 100°C, 12 hrs | 68% | |

| Benzylamine | EtOH, reflux, 8 hrs | 74% |

Ureido Group Reactivity

The 3-(2-methoxyethyl)ureido moiety participates in hydrogen bonding and condensation reactions. Under acidic conditions, it can undergo hydrolysis to form a primary amine:

| Acid | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl | Reflux | 5-amino-1,3,4-thiadiazole | 90% | |

| H<sub>2</sub>O (pH 3) | 70°C | Partial hydrolysis | 45% |

Thioether Oxidation

The thioether (-S-CH<sub>2</sub>-) linkage is oxidized to sulfoxide or sulfone derivatives using peroxides:

| Oxidizing Agent | Conditions | Product (Sulfoxide/Sulfone) | Ratio | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 50°C, 2 hrs | 80% sulfoxide | 4:1 | |

| mCPBA | DCM, RT, 6 hrs | 95% sulfone | 1:9 |

Functionalization of the Methoxyethyl Chain

The 2-methoxyethyl group undergoes typical ether reactions:

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. For example, heating in DMF induces ring closure between the thiadiazole and ureido groups :

| Conditions | Yield | Reference |

|---|---|---|

| DMF, 120°C, 24 hrs | 55% |

Comparative Reactivity with Analogs

Key differences in reactivity compared to structural analogs:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparison of key analogs:

Key Observations :

- Polar vs. Aromatic Substituents : The target compound’s 2-methoxyethyl group introduces flexibility and polarity, contrasting with aromatic substituents (e.g., 4-methoxyphenyl in 4c or 4-fluorophenyl in ). This may enhance solubility compared to phenyl-substituted analogs.

- Melting Points : Compounds with aromatic ureido groups (e.g., 4c: 262–264°C) exhibit higher melting points than aliphatic analogs, likely due to stronger π-π stacking interactions .

Antiproliferative Effects

- Inactive Analog : Thiadiazole derivative 45 (structurally similar to ethyl-substituted analogs) showed <10% cytotoxicity against A549, HEPG2, and MCF7 cell lines, highlighting the critical role of substituents .

- Active Analogs : Sodium salts with triazole-thiadiazole hybrids (e.g., ) demonstrated superior binding to target enzymes, suggesting that additional heterocycles (e.g., triazole) may enhance activity compared to the target compound.

Q & A

Q. Basic

- 1H NMR and IR Spectroscopy: Confirm the presence of urea NH groups (~3300 cm⁻¹), thioether linkages (C-S-C, ~650 cm⁻¹), and ester carbonyls (C=O, ~1700 cm⁻¹). NMR resolves methoxy protons (δ 3.3–3.5 ppm) and thiadiazole ring protons .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- HPLC or TLC: Assess purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .

What biological targets are associated with this compound’s structural analogs?

Basic

Thiadiazole-urea derivatives are known to interact with:

- Enzymes: Tyrosine kinases (e.g., EGFR) and carbonic anhydrases via hydrogen bonding with urea groups .

- Microbial Targets: Bacterial DNA gyrase and fungal cytochrome P450, contributing to antimicrobial activity .

- Cancer Pathways: Apoptosis regulators (e.g., Bcl-2) and tubulin polymerization inhibitors .

How can reaction yields be optimized during the alkylation step?

Q. Advanced

- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group .

- Catalyst: Triethylamine (1.2–1.5 eq) improves deprotonation efficiency .

- Temperature Control: Maintain 0–5°C to minimize side reactions (e.g., disulfide formation) .

- Purification: Employ flash chromatography with ethyl acetate/hexane gradients to isolate the product .

What mechanistic insights explain the regioselectivity of the alkylation reaction?

Advanced

The thiadiazole ring’s electron-deficient C2 position directs alkylation due to:

- Electronic Effects: Sulfur atoms withdraw electron density, making the adjacent carbon more electrophilic .

- Steric Factors: Bulky substituents on the thiadiazole ring (e.g., ureido groups) hinder attack at C5, favoring C2 selectivity .

Validation: DFT calculations or Hammett plots can quantify electronic contributions .

How can computational modeling predict this compound’s pharmacokinetic properties?

Q. Advanced

- Molecular Docking (AutoDock Vina): Predict binding affinities to targets like EGFR (PDB: 1M17) using urea and thiadiazole as key pharmacophores .

- ADMET Prediction (SwissADME): Forecast logP (~2.5), solubility (moderate), and CYP450 inhibition risks .

- Toxicity Profiling (GUSAR): Estimate acute toxicity (LD50) via QSAR models .

How should researchers address contradictions in biological assay data?

Q. Advanced

- Reproducibility Checks: Standardize assay protocols (e.g., MIC testing using CLSI guidelines for antimicrobial studies) .

- Control Experiments: Test against known inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate assay conditions .

- Structural Confirmation: Re-characterize the compound to rule out degradation or impurities .

What strategies improve stability during storage and handling?

Q. Advanced

- Storage Conditions: Use amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation of thioether bonds .

- Lyophilization: Enhance shelf life by lyophilizing in phosphate buffer (pH 7.4) .

- Degradation Monitoring: Track stability via periodic HPLC analysis for hydrolyzed byproducts (e.g., free thiols) .

How does this compound compare to analogs with modified urea or thiadiazole groups?

Q. Advanced

- Urea Modifications: Replacing 2-methoxyethyl with phenyl groups reduces solubility but enhances hydrophobic target binding .

- Thiadiazole Replacement: Oxadiazole analogs show lower metabolic stability due to reduced ring aromaticity .

- Activity Trends: Methyl esters (vs. ethyl) improve cell permeability but may increase hydrolysis rates .

What experimental designs validate regioselectivity in multi-step syntheses?

Q. Advanced

- Isotopic Labeling: Use 13C-labeled reagents to track bond formation via NMR .

- Kinetic Studies: Monitor reaction intermediates by quenching aliquots at timed intervals for LC-MS analysis .

- X-ray Crystallography: Resolve crystal structures of intermediates to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.